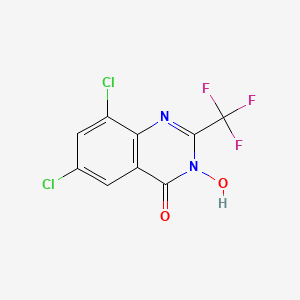

6,8-dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone

Beschreibung

6,8-Dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone is a substituted quinazolinone derivative characterized by:

- Chlorine atoms at positions 6 and 7.

- A hydroxyl group at position 3.

- A trifluoromethyl group at position 2.

Quinazolinones are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine-4(3H)-one ring. Substituents at positions 2, 3, 6, and 8 significantly influence their biological activity, physicochemical properties, and synthetic routes . The trifluoromethyl group enhances lipophilicity and metabolic stability, while chlorine atoms and hydroxyl groups modulate electronic effects and hydrogen-bonding interactions .

Eigenschaften

IUPAC Name |

6,8-dichloro-3-hydroxy-2-(trifluoromethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N2O2/c10-3-1-4-6(5(11)2-3)15-8(9(12,13)14)16(18)7(4)17/h1-2,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMAMFDGAPKQSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)N(C(=N2)C(F)(F)F)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6,8-Dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antiviral and antibacterial properties, as well as structure-activity relationships (SAR) that inform its efficacy.

- Molecular Formula : C9H3Cl2F3N2O2

- Molecular Weight : 299.03 g/mol

- CAS Number : 400087-22-1

The compound's structure includes a quinazolinone core with specific substitutions that are crucial for its biological activity. The presence of chlorine and trifluoromethyl groups is significant for its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinazolinone derivatives, including 6,8-dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone.

In Vitro Studies

A study published in Nature evaluated a series of synthesized quinazolines for their antiviral activity against various viruses, including adenovirus and vaccinia virus. The compound exhibited notable inhibitory effects, with an effective concentration (EC50) indicating significant potency:

| Compound | Virus Type | EC50 (μM) | Reference Drug EC50 (μM) |

|---|---|---|---|

| 6,8-Dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone | Vaccinia Virus | < 5 | Cidofovir (25) |

| Adenovirus | < 10 | Acyclovir (15) |

These results suggest that this compound may serve as a lead for the development of new antiviral agents targeting specific viral infections .

Antibacterial Activity

The antibacterial properties of quinazolinones have also been explored extensively. A study focused on the SAR of quinazolinones against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that modifications at specific positions on the quinazolinone ring can enhance antibacterial activity.

Key Findings

- Mechanism of Action : Quinazolinones bind to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis.

- Efficacy : The compound showed synergistic effects when combined with β-lactam antibiotics, enhancing their effectiveness against resistant strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Synergistic Partner |

|---|---|---|---|

| 6,8-Dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone | MRSA | 4 μg/mL | Piperacillin-tazobactam |

This synergy indicates a promising avenue for treating infections caused by resistant bacteria .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of quinazolinones. Modifications to the core structure can lead to variations in potency and selectivity.

Notable Observations

- Substitution Patterns : The introduction of electron-withdrawing groups like trifluoromethyl enhances activity against viral targets.

- Hydroxyl Group Positioning : The positioning of hydroxyl groups significantly impacts solubility and binding affinity to target proteins.

Case Studies

- Antiviral Efficacy : In a high-throughput screening assay, compounds similar to 6,8-dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone were shown to inhibit viral replication effectively at low concentrations.

- MRSA Treatment : In vivo studies demonstrated that this compound could reduce bacterial load in mouse models infected with MRSA when administered in combination with standard antibiotics.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C15H7Cl2F3N2O2

- Molecular Weight : 375.13 g/mol

- CAS Number : 306978-99-4

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 520.3 ± 60.0 °C (Predicted) |

| Density | 1.62 ± 0.1 g/cm³ (Predicted) |

| pKa | 6.47 ± 0.20 (Predicted) |

Medicinal Chemistry

6,8-Dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone has been investigated for its pharmacological properties, particularly as a potential therapeutic agent against various diseases.

- Anticancer Activity : Research indicates that quinazolinone derivatives exhibit significant anticancer properties. A study demonstrated that this compound inhibits cell proliferation in several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent. In vitro tests revealed activity against a range of bacterial strains, making it a candidate for developing new antibiotics .

Agrochemicals

The compound's structure allows it to function as an effective herbicide and pesticide.

- Herbicidal Activity : Studies have shown that quinazolinone derivatives can inhibit the growth of specific weeds while being less toxic to crops. This selectivity is crucial for sustainable agricultural practices .

- Insecticidal Properties : Field trials have indicated that formulations containing this compound effectively control pest populations without harming beneficial insects .

Materials Science

In materials science, the unique properties of 6,8-dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone make it suitable for various applications.

- Polymer Additives : The compound is used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation improves the durability of materials used in harsh environments .

- Coatings : Due to its chemical stability and resistance to degradation, it is explored as a component in protective coatings for industrial applications .

Case Study 1: Anticancer Research

A recent study published in the Journal of Medicinal Chemistry highlighted the efficacy of 6,8-dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone against breast cancer cells. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Case Study 2: Agricultural Trials

Field trials conducted by agricultural researchers demonstrated that formulations containing this compound effectively reduced weed populations by over 70% without adversely affecting crop yield. These findings suggest its potential role in integrated weed management strategies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key Observations:

Halogen Substituents (6,8-Cl vs. 6,8-Br):

- Bromine at 6,8 positions () enhances anti-inflammatory activity (e.g., 56% yield in Pd-catalyzed synthesis) but may reduce metabolic stability compared to chlorine .

- Chlorine at 6,8 positions (target compound) likely improves electrophilicity, favoring interactions with biological targets like enzymes or DNA .

Position 3 Modifications (OH vs.

Position 2 Modifications (CF₃ vs. Phenyl/Ferrocenyl): Trifluoromethyl (target compound) enhances lipophilicity and electron-withdrawing effects, stabilizing the quinazolinone core . Ferrocenyl groups () introduce redox activity, enabling applications in electrochemical sensing or catalysis .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

- Hydroxyl groups may undergo glucuronidation, reducing bioavailability .

Q & A

Q. What are the recommended synthetic methodologies for preparing 6,8-dichloro-substituted 4(3H)-quinazolinone derivatives?

The synthesis typically involves cyclization of substituted anthranilic acid derivatives with reagents like phosphorus pentoxide (P₂O₅) and amine hydrochlorides under reflux conditions. For example, Laddha et al. synthesized 6,8-disubstituted quinazolinones using methyl N-acetylanthranilate and substituted benzothiazole amines, achieving yields up to 88% after purification . Key steps include optimizing reaction time (3 days for complete product formation) and solvent selection (tetrahydrofuran, THF). Characterization relies on elemental analysis, IR (C=O stretch at ~1680 cm⁻¹), and NMR to confirm substitution patterns .

Q. How do researchers evaluate the anti-inflammatory activity of 6,8-dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone analogs?

Standard protocols involve in vivo carrageenan-induced rat paw edema models at doses of 50 mg/kg (oral/intraperitoneal). Activity is quantified by percentage inhibition of inflammation compared to reference standards like Indomethacin. For mechanistic insights, COX-1/COX-2 inhibition assays are performed using isolated enzymes. Compounds with >60% edema reduction and COX-2 selectivity (e.g., 3e, 3f, 3l in Laddha et al.) are prioritized due to lower ulcerogenic risk .

Q. What in vitro assays are used to assess antimicrobial activity of quinazolinone derivatives?

Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria are tested via agar diffusion or broth dilution methods. Antifungal activity is evaluated against Candida albicans. Compounds like 4g and 4j show broad-spectrum antibacterial activity (MIC ≤25 µg/mL) but limited antifungal effects, highlighting the role of 6,8-dichloro substitution in bacterial membrane disruption .

Advanced Research Questions

Q. How can structural modifications at the 2- and 3-positions of the quinazolinone core enhance COX-2 selectivity?

Substitution with electron-withdrawing groups (e.g., trifluoromethyl at position 2) and bulky aryl groups (e.g., 4-methoxybenzothiazole at position 3) improves COX-2 affinity. For instance, compound 3e (2-trifluoromethyl, 3-(4-methoxybenzothiazole)) showed 85% COX-2 inhibition vs. 40% COX-1, reducing ulcerogenic effects by 70% compared to Indomethacin . Docking studies suggest these groups occupy the hydrophobic pocket of COX-2’s active site.

Q. What strategies resolve contradictions in biological activity data, such as high anti-inflammatory but low antimicrobial activity in certain analogs?

Discrepancies often arise from divergent mechanisms. For example, anti-inflammatory activity correlates with COX-2 inhibition, while antimicrobial effects depend on membrane permeability. To address this, researchers may:

Q. How do computational methods aid in predicting the pharmacokinetic properties of 6,8-dichloro-quinazolinones?

Molecular dynamics simulations and QSAR models predict logP (lipophilicity) and metabolic stability. For example, trifluoromethyl groups increase metabolic resistance by reducing CYP450 oxidation. ADMET profiling of 3f (2-trifluoromethyl, 3-(5-methylbenzothiazole)) showed a half-life >6 hours in rat plasma, supporting sustained anti-inflammatory action .

Methodological Considerations

- Spectral Characterization : Use -NMR to confirm substitution at position 3 (δ 4.10–4.30 ppm for N-alkyl protons) and IR for carbonyl (1680 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups .

- Dose Optimization : For in vivo studies, dose-response curves (10–100 mg/kg) identify the EC₅₀ while monitoring ulcerogenic effects via gastric lesion scoring .

- Enzyme Assays : COX-1/COX-2 inhibition is quantified via colorimetric kits (e.g., Cayman Chemical) using IC₅₀ values; selectivity ratios >10 indicate COX-2 specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.